4-fluoro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide
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Overview
Description
4-FLUORO-N-{2-[(6-PHENYLPYRIDAZIN-3-YL)OXY]ETHYL}BENZENE-1-SULFONAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorine atom, a phenylpyridazinyl group, and a sulfonamide moiety, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-FLUORO-N-{2-[(6-PHENYLPYRIDAZIN-3-YL)OXY]ETHYL}BENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of 4-fluorobenzenesulfonyl chloride with 2-(6-phenylpyridazin-3-yloxy)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-FLUORO-N-{2-[(6-PHENYLPYRIDAZIN-3-YL)OXY]ETHYL}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
4-FLUORO-N-{2-[(6-PHENYLPYRIDAZIN-3-YL)OXY]ETHYL}BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-FLUORO-N-{2-[(6-PHENYLPYRIDAZIN-3-YL)OXY]ETHYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s binding affinity and stability. The phenylpyridazinyl group may interact with aromatic residues in proteins, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzenesulfonamide: Lacks the phenylpyridazinyl group, resulting in different reactivity and applications.
N-{2-[(6-Phenylpyridazin-3-yl)oxy]ethyl}benzenesulfonamide: Lacks the fluorine atom, which affects its binding affinity and stability.
Uniqueness
4-FLUORO-N-{2-[(6-PHENYLPYRIDAZIN-3-YL)OXY]ETHYL}BENZENE-1-SULFONAMIDE is unique due to the combination of its fluorine atom, phenylpyridazinyl group, and sulfonamide moiety. This combination imparts distinctive chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H16FN3O3S |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
4-fluoro-N-[2-(6-phenylpyridazin-3-yl)oxyethyl]benzenesulfonamide |
InChI |
InChI=1S/C18H16FN3O3S/c19-15-6-8-16(9-7-15)26(23,24)20-12-13-25-18-11-10-17(21-22-18)14-4-2-1-3-5-14/h1-11,20H,12-13H2 |
InChI Key |
HIUMYYIIIFKKGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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